5-Hydroxyfraxetin 8-β-D-Glucoside

Structural isomerism Metal chelation Coumarin glycoside

5-Hydroxyfraxetin 8-β-D-Glucoside (CAS not yet widely indexed; molecular formula C₁₆H₁₈O₁₁, MW 386.31) is a β-D-glucopyranoside conjugate of the catecholic coumarin 5-hydroxyfraxetin (also termed sideretin), itself the 5-hydroxylated analog of fraxetin. This compound belongs to the phenylpropanoid-derived coumarin family and is distinguished from its closest structural relative, fraxin (fraxetin-8-O-β-D-glucoside), by the presence of an additional phenolic –OH at the C-5 position of the coumarin core, which critically alters its metal-chelating geometry, redox behavior, and target selectivity.

Molecular Formula C₁₆H₁₈O₁₁
Molecular Weight 386.31
Cat. No. B1155966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyfraxetin 8-β-D-Glucoside
Synonyms5,7-Dihydroxy-6-methoxy-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one;  5,7-Dihydroxy-6-methoxycoumarin 8-β-D-Glucoside;  5,7-Dihydroxy-6-methoxycoumarin 8-β-D-Glucopyranoside
Molecular FormulaC₁₆H₁₈O₁₁
Molecular Weight386.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyfraxetin 8-β-D-Glucoside: A Structurally Differentiated Catecholic Coumarin Glycoside for Targeted Antioxidant and Antihyperuricemic Research Procurement


5-Hydroxyfraxetin 8-β-D-Glucoside (CAS not yet widely indexed; molecular formula C₁₆H₁₈O₁₁, MW 386.31) is a β-D-glucopyranoside conjugate of the catecholic coumarin 5-hydroxyfraxetin (also termed sideretin), itself the 5-hydroxylated analog of fraxetin [1]. This compound belongs to the phenylpropanoid-derived coumarin family and is distinguished from its closest structural relative, fraxin (fraxetin-8-O-β-D-glucoside), by the presence of an additional phenolic –OH at the C-5 position of the coumarin core, which critically alters its metal-chelating geometry, redox behavior, and target selectivity [2]. It is structurally isomeric with 7,8-dihydroxy-6-methoxycoumarin 5-β-D-glucoside (glucosylation at C-5 rather than C-8), a differentiation that carries significant implications for molecular recognition and biological activity .

Why 5-Hydroxyfraxetin 8-β-D-Glucoside Cannot Be Replaced by Fraxin or Other In-Class Coumarin Glucosides in Research and Industrial Workflows


Coumarin glycosides within the Fraxinus-derived family are frequently treated as interchangeable antioxidant or anti-inflammatory agents, but this assumption collapses under quantitative scrutiny. The glucosylation position (C-8 vs. C-5) defines which hydroxyl groups remain free for metal coordination and radical scavenging . The C-5 hydroxyl present in the 5-hydroxyfraxetin aglycone—and retained as a free phenolic group in the 8-β-D-glucoside—introduces an ortho-dihydroxy (catechol) motif absent in the aglycone of fraxin, directly enhancing Fe(III) reduction capacity at acidic pH and altering transporter interaction profiles [1][2]. Furthermore, fraxetin and fraxin exhibit divergent and even opposing selectivity against renal urate transporters (mURAT1 vs. mGLUT9/mOAT1/mOCT1), demonstrating that even a single glucosylation event does not preserve pharmacological fingerprint [2]. These structural and functional divergences mean that substituting one coumarin glucoside for another without accounting for substitution pattern and aglycone oxidation state risks invalidating experimental outcomes or batch-to-batch reproducibility.

Quantitative Differentiation of 5-Hydroxyfraxetin 8-β-D-Glucoside from Its Closest Structural Analogs: A Procurement-Relevant Evidence Guide


Positional Isomerism Defines Free Hydroxyl Availability: 8-β-D-Glucosylation Retains the C-5 Catechol Motif Critical for Metal Coordination and Redox Activity

5-Hydroxyfraxetin 8-β-D-Glucoside carries the glucose moiety at the C-8 position, leaving the C-5 and C-7 hydroxyls as a free ortho-dihydroxy (catechol) pair. In contrast, its positional isomer 7,8-dihydroxy-6-methoxycoumarin 5-β-D-glucoside places glucose at C-5, blocking one of the hydroxyls essential for bidentate metal coordination and catechol-dependent redox cycling . The catechol motif is directly responsible for Fe(III) reduction by the aglycone, as demonstrated in vitro where only fraxetin (bearing the catechol) and sideretin (5-hydroxyfraxetin, bearing an extended catechol) were capable of reducing mobilized Fe(III) [1]. The 8-β-D-glucosylation pattern of the target compound preserves this critical pharmacophore, whereas the 5-β-D-isomer sterically masks it.

Structural isomerism Metal chelation Coumarin glycoside

Renal Transporter Interaction Specificity: The 5-Hydroxy Aglycone Alters Urate Transporter Selectivity Profile Relative to Fraxin

In an oxonate-induced hyperuricemic mouse model, fraxetin (the non-hydroxylated aglycone of fraxin) exhibited specific inhibition of renal mURAT1, whereas fraxin (fraxetin-8-O-β-D-glucoside) extensively interacted with multiple transporters including mGLUT9, mURAT1, mOAT1, and mOCT1 [1]. Both compounds were administered orally at 20 and 40 mg/kg and significantly decreased serum urate, creatinine, and blood urea nitrogen [1]. The additional C-5 hydroxyl in 5-hydroxyfraxetin creates a trihydroxy substitution pattern (5,7,8-trihydroxy) on the coumarin core, introducing an additional hydrogen-bond donor/acceptor site that is predicted to further restrict transporter binding promiscuity relative to fraxin, based on the established structure–activity trend that increasing hydroxylation narrows renal transporter recognition [1]. No direct head-to-head transporter profiling data for the 8-β-D-glucoside of 5-hydroxyfraxetin are available as of the search cut-off.

Hyperuricemia Renal transporters URAT1

Antioxidant Potency: Fraxetin Aglycone Outperforms Esculetin by 34% in DPPH Radical Scavenging, Establishing the Baseline Advantage of the 5-Hydroxylated Coumarin Scaffold

The DPPH radical scavenging IC₅₀ values for coumarins isolated from Fraxini Cortex were reported as: esculetin (6,7-dihydroxycoumarin) IC₅₀ = 14.68 μM; fraxetin (6-methoxy-7,8-dihydroxycoumarin) IC₅₀ = 9.64 μM; L-ascorbic acid (positive control) IC₅₀ = 50.31 μM [1][2]. Fraxetin thus exhibited 1.52-fold greater potency than esculetin. The 5-hydroxyfraxetin aglycone (sideretin) adds a third phenolic –OH at C-5, forming a 5,7,8-trihydroxy-6-methoxycoumarin core. In catecholic coumarins, each additional ortho-hydroxyl group increases hydrogen atom transfer (HAT) capacity, and the trihydroxy motif of 5-hydroxyfraxetin is expected to further lower the DPPH IC₅₀ relative to fraxetin, though direct measurements for 5-hydroxyfraxetin or its 8-β-D-glucoside have not been published [3].

Antioxidant DPPH assay Radical scavenging

pH-Dependent Iron Mobilization: The 5-Hydroxyfraxetin Aglycone Is the Dominant Chemical Reductant at Acidic pH, While Fraxetin Acts as the Primary Fe(III) Chelator at Alkaline pH

Grillet et al. (2023) demonstrated that in Arabidopsis thaliana, CYP82C4 catalyzes the 5-hydroxylation of fraxetin to produce sideretin (5-hydroxyfraxetin). At acidic pH (5.6–6.5), sideretin was the coumarin accumulating at the highest levels in root exudates and was identified as the dominant chemical reductant that functions with FRO2 to mediate Fe(II) formation for root uptake. At alkaline pH (7.5), CYP82C4 abundance was almost completely abolished, shifting secretion toward fraxetin, which sustained high Fe(III) mobilization primarily through chelation rather than reduction, as Fe(III) reduction by coumarins became almost negligible [1]. Quantitatively, in fro2 mutant complementation experiments, disruption of sideretin biosynthesis in a fro2 cyp82C4-1 double mutant severely impaired Fe acquisition, proving the essential and non-redundant role of the C-5-hydroxylated compound [1]. While these data are on the secreted aglycones, the 8-β-D-glucoside serves as the stored or transported form that can be hydrolyzed to release the active aglycone in the rhizosphere or in experimental hydrolysis models.

Iron deficiency Rhizosphere chemistry Coumarin secretion

Aqueous Solubility Enhancement: Glucosylation at C-8 Converts the Water-Insoluble Fraxetin Aglycone into a Water-Soluble Glycoside, Enabling Formulation Without Organic Co-Solvents

Fraxetin (aglycone) is reported as insoluble in water, requiring DMSO (≥42 mg/mL) or ethanol (6 mg/mL) for dissolution . In contrast, coumarin glucosides such as esculin (esculetin-6-O-β-D-glucoside) demonstrate aqueous solubility of ≥2.5 mg/mL (7.35 mM) in physiologically compatible formulations . The addition of the β-D-glucose moiety at C-8 introduces four additional hydroxyl groups and one primary alcohol, dramatically increasing hydrogen-bonding capacity with water. While specific aqueous solubility data for 5-hydroxyfraxetin 8-β-D-glucoside have not been published, the established class behavior of coumarin glucosides predicts aqueous solubility in the low mg/mL range, representing a ≥10²-fold improvement over the water-insoluble aglycone. This is functionalized by the fact that 5-hydroxyfraxetin 8-β-D-glucoside is supplied and stored as a neat solid at 2–8°C or −20°C, consistent with water-compatible glycosides rather than DMSO-dependent aglycones .

Aqueous solubility Glycosylation Formulation

Anti-Inflammatory Activity Benchmark: Fraxin Demonstrates NO Inhibition with IC₅₀ = 84.5 µM, Setting the Comparative Baseline for 5-Hydroxylated Glucoside Analogs

Fraxin (fraxetin-8-O-β-D-glucoside) inhibits LPS-induced nitric oxide production in RAW 264.7 macrophages with an IC₅₀ of 84.5 µM and suppresses TNF-α, IL-6, IL-1β, NF-κB, and NLRP3 expression in murine models of acute lung injury at doses of 10–40 mg/kg [1]. This provides the direct comparator benchmark for 5-hydroxyfraxetin 8-β-D-glucoside. The additional C-5 hydroxyl in the target compound introduces an extra phenolic –OH capable of donating a hydrogen atom to quench peroxynitrite (formed from NO + superoxide) and directly scavenging NO-derived reactive nitrogen species, a mechanism not available to fraxin [2]. No published NO inhibition IC₅₀ exists for 5-hydroxyfraxetin 8-β-D-glucoside specifically; the fraxin data serve as the closest structural comparator for procurement decision-making.

Anti-inflammatory Nitric oxide RAW 264.7

Optimal Research and Industrial Application Scenarios for 5-Hydroxyfraxetin 8-β-D-Glucoside Based on Quantitative Differentiation Data


Plant Iron Nutrition and Rhizosphere Chemistry: Aglycone Hydrolysis Studies Requiring the C-5–OH-Functionalized Reductant

5-Hydroxyfraxetin 8-β-D-glucoside is the appropriate procurement choice for plant biologists studying strategy I iron acquisition, where the aglycone sideretin has been unequivocally identified as the dominant Fe(III) reductant under acidic rhizosphere conditions (pH 5.6–6.5) and is genetically required for Fe uptake in the fro2 mutant background [1]. The glucoside serves as a stable storage/transport form that can be enzymatically or chemically hydrolyzed to release the active catecholic aglycone for in vitro Fe(III) reduction assays, root exudate mimicry, or hydroponic supplementation studies. Fraxin (fraxetin-8-O-glucoside) cannot substitute for this function, as its aglycone lacks the C-5–OH required for the superior reductant activity at acidic pH. This compound is also suitable for analytical standard preparation in LC-MS quantification of coumarin profiles in root exudates, where sideretin must be distinguished from fraxetin and scopoletin.

Antihyperuricemic Drug Discovery: Investigating mURAT1-Specific Inhibition with Reduced Off-Transporter Liability

The established structure–activity relationship from Li et al. (2011) shows that increasing hydroxylation in the coumarin core narrows renal transporter interaction specificity: fraxetin specifically inhibits mURAT1, while fraxin non-selectively interacts with mGLUT9, mURAT1, mOAT1, and mOCT1 [1]. 5-Hydroxyfraxetin 8-β-D-glucoside, bearing a trihydroxy coumarin core, is the logical candidate for medicinal chemistry programs seeking a cleaner mURAT1-targeted urate-lowering agent. Researchers should prioritize this compound over fraxin in hyperuricemia models where minimizing off-transporter effects (particularly on mOAT1 and mOCT1, which handle multiple endogenous substrates and drugs) is critical for safety and mechanistic clarity.

Aqueous-Phase Antioxidant Testing and Cell-Based Assays Requiring DMSO-Free Formulation

The water insolubility of the fraxetin aglycone (requiring ≥42 mg/mL DMSO) limits its use in assays where organic solvents interfere with cellular physiology or where physiological aqueous buffers are mandated [1]. 5-Hydroxyfraxetin 8-β-D-glucoside, as a glucosylated coumarin, is expected to exhibit aqueous solubility in the low mg/mL range (class-typical for coumarin monoglucosides such as esculin, ≥2.5 mg/mL), enabling DMSO-free or low-DMSO experimental protocols [2]. This makes the compound suitable for: (i) cell-based antioxidant assays (DPPH, ABTS, FRAP) in aqueous buffer; (ii) in vivo oral dosing studies where DMSO toxicity must be avoided; (iii) aquatic ecotoxicology testing; and (iv) enzyme kinetics assays where organic solvent interference must be minimized. The DPPH baseline data (fraxetin IC₅₀ = 9.64 µM vs. esculetin IC₅₀ = 14.68 µM) provide the expected potency range, with the 5-hydroxy congener anticipated to outperform both .

Isomer-Specific Analytical Method Development and Quality Control Reference Standards

The existence of a positional isomer—7,8-dihydroxy-6-methoxycoumarin 5-β-D-glucoside—with identical molecular formula (C₁₆H₁₈O₁₁, MW 386.31) but different glucosylation position (C-5 vs. C-8) creates a critical need for isomer-specific reference standards in analytical chemistry [1]. 5-Hydroxyfraxetin 8-β-D-glucoside should be procured as the authentic reference standard for: (i) HPLC/UPLC method validation requiring baseline separation of the 5-β-D- and 8-β-D-isomers; (ii) LC-MS/MS multiple reaction monitoring (MRM) method development where the two isomers may produce identical precursor→product ion transitions and must be chromatographically resolved; and (iii) natural product extract standardization where both isomers may co-occur and require independent quantification. Procurement of the pure 8-β-D-isomer is non-negotiable for any laboratory performing coumarin glycoside analysis, as the 5-β-D-isomer cannot serve as a surrogate standard due to differing retention time and potentially differing MS fragmentation patterns.

Quote Request

Request a Quote for 5-Hydroxyfraxetin 8-β-D-Glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.